REACTION_CXSMILES
|
[C:1]([Cl:6])(=O)[C:2](Cl)=[O:3].[ClH:7].C([N:15]([CH:20]([C:22]#[N:23])[CH3:21])CC(O)=O)C1C=CC=CC=1.[C:24]([O:27][CH2:28][CH3:29])(=[O:26])[CH3:25].Cl[C:31]1[CH:36]=[CH:35]C=[CH:33][C:32]=1Cl>CCCCCC>[CH2:28]([O:27][C:24]([CH2:25][N:15]1[C:20]([CH3:21])=[C:22]([Cl:7])[N:23]=[C:1]([Cl:6])[C:2]1=[O:3])=[O:26])[C:29]1[CH:35]=[CH:36][CH:31]=[CH:32][CH:33]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
benzyl-N-(1-cyanoethyl)glycine hydrochloride
|
Quantity
|
3.82 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N(CC(=O)O)C(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)CN1C(C(=NC(=C1C)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |